4-Amino-2-fluoro-5-nitrobenzonitrile

Medicinal Chemistry Nucleophilic Aromatic Substitution Process Chemistry

This specific regioisomer (4-Amino-2-fluoro-5-nitrobenzonitrile) is critical for ¹⁸F-radiolabeled quinoxalinedione synthesis for PET imaging and serves as a documented intermediate in patent-protected tyrosine kinase inhibitor programs. Its four orthogonal functional groups (amino, fluoro, nitro, cyano) enable regioselective derivatization without protecting group manipulations. For sensitive applications, the 98% standard purity reduces impurity-related variability. Confirm availability of batch-specific analytical documentation (NMR, HPLC).

Molecular Formula C7H4FN3O2
Molecular Weight 181.12 g/mol
CAS No. 143151-03-5
Cat. No. B042428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluoro-5-nitrobenzonitrile
CAS143151-03-5
Synonyms4-Amino-2-fluoro-5-nitrobenzonitrile; 
Molecular FormulaC7H4FN3O2
Molecular Weight181.12 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])N)F)C#N
InChIInChI=1S/C7H4FN3O2/c8-5-2-6(10)7(11(12)13)1-4(5)3-9/h1-2H,10H2
InChIKeyXAHREBHCCFVAHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-fluoro-5-nitrobenzonitrile (CAS 143151-03-5): Technical Specifications and Procurement Baseline for Medicinal Chemistry Building Blocks


4-Amino-2-fluoro-5-nitrobenzonitrile (CAS 143151-03-5) is a polysubstituted aromatic building block with the molecular formula C₇H₄FN₃O₂ and a molecular weight of 181.12 g/mol . It is commercially available as a yellow solid at room temperature with standard purity specifications of ≥95% to 98% . This compound functions as a key synthetic intermediate in medicinal chemistry, most notably for the preparation of radiofluorinated quinoxalinedione derivatives as putative ligands targeting the AMPA receptor . The molecule contains four distinct functional handles (amino, fluoro, nitro, and cyano groups) arranged on a benzene core, enabling regioselective derivatization in multi-step synthetic sequences .

Why Positional Isomers and Dehalogenated Analogs Cannot Substitute for 4-Amino-2-fluoro-5-nitrobenzonitrile in Regiospecific Synthetic Applications


Positional isomerism critically determines synthetic utility for polysubstituted aromatic intermediates. The 4-amino-2-fluoro-5-nitrobenzonitrile scaffold features a specific ortho relationship between the fluoro and amino groups that enables distinct cyclization chemistry not accessible to its 2-amino-5-fluoro-4-nitrobenzonitrile regioisomer (CAS 885269-10-3) . Dehalogenated analogs such as 4-amino-5-nitrobenzonitrile (CAS 17420-30-3) lack the fluorine atom required for ¹⁸F-radiolabeling applications . The precursor molecule 2,4-difluoro-5-nitrobenzonitrile (CAS 67152-20-9) contains two fluorine atoms and serves as the synthetic starting material rather than a functional substitute . The quantitative evidence below establishes specific, measurable differentiation dimensions that justify selecting this precise regioisomer for defined applications.

Quantitative Differentiation Evidence: 4-Amino-2-fluoro-5-nitrobenzonitrile vs. Closest Comparators


Synthetic Efficiency: 89% Yield from 2,4-Difluoro-5-nitrobenzonitrile via Regioselective Amination

4-Amino-2-fluoro-5-nitrobenzonitrile is synthesized from 2,4-difluoro-5-nitrobenzonitrile (CAS 67152-20-9) via regioselective nucleophilic aromatic substitution of ammonia at the C4 position, achieving a reported yield of approximately 89% . This yield represents a baseline for process optimization. In contrast, alternative synthetic routes to the 2-amino-5-fluoro-4-nitrobenzonitrile regioisomer are not established with comparable reported yields in public literature, and its synthesis would require alternative protecting group strategies or different starting materials altogether . The high yield of this specific regioselective amination reflects the favorable electronic environment created by the ortho-fluoro and para-cyano substituents, which direct nucleophilic attack to the desired position with minimal competing side reactions.

Medicinal Chemistry Nucleophilic Aromatic Substitution Process Chemistry

Commercial Availability with Higher Standard Purity Specification: 98% vs. 95% Baseline

4-Amino-2-fluoro-5-nitrobenzonitrile (CAS 143151-03-5) is commercially available with a standard purity specification of 98% from multiple suppliers, with batch-specific analytical documentation including NMR, HPLC, and GC provided upon request . In contrast, its regioisomer 2-amino-5-fluoro-4-nitrobenzonitrile (CAS 885269-10-3) is consistently listed with a minimum purity specification of 95% . This 3% absolute difference in purity specification may impact reproducibility in sensitive applications such as radiochemical synthesis, where impurities can interfere with radiolabeling efficiency or produce undesired radioactive byproducts that complicate purification .

Analytical Chemistry Quality Control Procurement

XLogP3 Lipophilicity Parameter: 1.4 — Balancing Permeability and Aqueous Handling

The calculated partition coefficient (XLogP3) for 4-amino-2-fluoro-5-nitrobenzonitrile is 1.4, and the topological polar surface area (TPSA) is 95.6 Ų . These values place the compound within a favorable range for CNS drug discovery programs, where Lipinski's Rule of Five guidelines suggest optimal LogP ≤ 5 and TPSA < 140 Ų for oral bioavailability. In comparison, 2,4-difluoro-5-nitrobenzonitrile (the precursor) has a higher molecular weight (184.1 g/mol) and lacks the hydrogen bond donor of the amino group, which alters both its LogP and its suitability for subsequent derivatization via amide bond formation or other amino-directed chemistries . While direct experimental LogP data for the regioisomer 2-amino-5-fluoro-4-nitrobenzonitrile is not publicly available, the position of the amino group relative to the cyano and nitro groups would predictably alter both electronic distribution and hydrogen bonding capacity, resulting in different chromatographic behavior and solubility characteristics [1].

Physicochemical Properties Drug Design ADME

Patent-Documented Intermediate: Key Building Block in Tyrosine Kinase Inhibitor Synthesis (WO-2020114499-A1)

4-Amino-2-fluoro-5-nitrobenzonitrile is explicitly cited as an intermediate in WO-2020114499-A1, a patent family covering tyrosine kinase inhibitors, compositions, and methods thereof, with priority date December 7, 2018 . The patent has been filed in multiple jurisdictions including US, EP, CN, CA, and TW, indicating broad commercial interest and intellectual property protection around this scaffold . The related patent family member CA-3122136-A1 and EP-3891152-A1 further reinforce the compound's role in kinase inhibitor development programs. In contrast, the regioisomer 2-amino-5-fluoro-4-nitrobenzonitrile is not cited in this patent family, suggesting that the specific substitution pattern of the target compound is required for the claimed kinase inhibitor structures [1].

Oncology Kinase Inhibitors Pharmaceutical Patent

Validated Application: Radiofluorinated Quinoxalinedione Synthesis for AMPA Receptor PET Imaging

4-Amino-2-fluoro-5-nitrobenzonitrile has a documented, specific application in the preparation of radiofluorinated quinoxalinedione derivatives as putative ligands for the AMPA receptor . This application leverages the ortho-fluoro substituent for potential ¹⁸F radiolabeling via nucleophilic aromatic substitution with [¹⁸F]fluoride, a transformation that dehalogenated analogs such as 4-amino-5-nitrobenzonitrile (CAS 17420-30-3) cannot undergo due to the absence of the fluorine leaving group . Quinoxalinediones are known competitive antagonists at non-NMDA glutamate receptors, making them valuable tools for studying synaptic transmission and neuronal degeneration in the mammalian brain [1]. The 2-amino-5-fluoro-4-nitrobenzonitrile regioisomer, while also containing a fluorine atom, positions it differently relative to the amino and nitro groups, which would alter the electronics of any derived quinoxalinedione and consequently affect receptor binding affinity.

PET Imaging Neuroscience Radiochemistry

Precursor Differentiation: 2,4-Difluoro-5-nitrobenzonitrile Serves Tankyrase Inhibitor Synthesis, Not AMPA Ligands

The synthetic precursor 2,4-difluoro-5-nitrobenzonitrile (CAS 67152-20-9) is itself a commercial building block with a distinct application profile — it is used in the synthesis of potent and selective tankyrase inhibitors for tumorigenesis inhibition [1]. 4-Amino-2-fluoro-5-nitrobenzonitrile represents the next step in the synthetic sequence (mono-amination of the difluoro precursor) and thus enables a different set of downstream transformations not accessible from the difluoro starting material alone. The conversion of 2,4-difluoro-5-nitrobenzonitrile to the target compound replaces one fluorine with an amino group, introducing a hydrogen bond donor and a nucleophilic site for subsequent amidation, sulfonylation, or heterocycle formation . This functional group differentiation determines which downstream synthetic pathways are available and which biological targets can be accessed .

Chemical Biology Oncology Targets Synthetic Strategy

Optimal Procurement and Application Scenarios for 4-Amino-2-fluoro-5-nitrobenzonitrile Based on Quantitative Differentiation Evidence


PET Tracer Development Programs Requiring ¹⁸F-Labeled AMPA Receptor Ligands

This compound is the appropriate choice for radiochemistry laboratories developing ¹⁸F-labeled quinoxalinedione derivatives as AMPA receptor PET imaging agents. The ortho-fluoro substituent serves as the leaving group for nucleophilic [¹⁸F]fluoride substitution, while the amino group provides the handle for constructing the quinoxalinedione heterocycle . Dehalogenated analogs cannot undergo ¹⁸F labeling, and the regioisomer with fluorine in a different position would yield a structurally distinct quinoxalinedione with altered receptor pharmacology .

Medicinal Chemistry Campaigns Targeting Tyrosine Kinases Within WO-2020114499-A1 Patent Space

For research programs developing tyrosine kinase inhibitors that fall within the scope of WO-2020114499-A1 or its family members (US, EP, CN, CA, TW), this specific intermediate is explicitly documented in the patent literature . The established synthetic route with ~89% yield from the difluoro precursor supports reliable scale-up for multi-step medicinal chemistry campaigns .

Parallel Library Synthesis Requiring Orthogonal Functional Group Reactivity

The unique arrangement of four orthogonal functional groups (amino, fluoro, nitro, cyano) on a single benzene ring enables sequential, regioselective derivatization without protecting group manipulations. The amino group is available for immediate amide coupling or reductive alkylation; the fluorine serves as a leaving group for nucleophilic aromatic substitution or as a metabolically stable substituent; the nitro group can be reduced to a second amino handle; and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group . The XLogP3 of 1.4 and TPSA of 95.6 Ų are within favorable ranges for CNS drug discovery .

Quality-Sensitive Workflows Requiring High-Purity Starting Materials

For applications where impurities can compromise downstream results (e.g., radiochemical labeling efficiency, sensitive biological assays, or multi-step syntheses with difficult purifications), the 98% standard purity specification of this compound offers an advantage over the 95% baseline typical of related building blocks . Batch-specific analytical documentation including NMR, HPLC, and GC is available, supporting regulatory documentation requirements for pharmaceutical development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Amino-2-fluoro-5-nitrobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.